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Compound of Interest

Compound Name: 2-(2,5-dimethylphenyl)acetamide

Cat. No.: B3591032

Get Quote

Executive Summary
2-(2,5-dimethylphenyl)acetamide (Molecular Formula:

) is a primary amide derivative of 2,5-dimethylphenylacetic acid. In drug development and
agrochemical synthesis (e.g., as a precursor to spirotetramat derivatives), understanding its
solubility landscape is critical for process optimization, purification via crystallization, and
formulation.

This guide addresses the compound's solubility behavior in aqueous and organic systems,

distinguishing it from its structural isomer, N-(2,5-dimethylphenyl)acetamide (2,5-acetoxylidide).

It provides a theoretical solubility framework supported by physicochemical descriptors and

details a validated experimental workflow for generating precise solubility data.

Chemical Identity & Physicochemical Descriptors
Before analyzing solubility, one must establish the solute's fundamental properties. The

presence of the hydrophobic 2,5-dimethylphenyl (p-xylyl) moiety contrasts with the hydrophilic

primary amide group, creating an amphiphilic profile that drives its dissolution thermodynamics.
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Property Value / Descriptor Source/Note

IUPAC Name
2-(2,5-

dimethylphenyl)acetamide
Distinct from N-linked anilides

Structure

Phenyl ring substituted with

methyls at 2,5; Acetamide

group at C1

See Diagram 1

Precursor CAS
13612-34-5 (2,5-

Dimethylphenylacetic acid)

Acid precursor is a known

intermediate

Molecular Weight 163.22 g/mol Calculated

Predicted LogP 1.5 – 1.8 Moderately Lipophilic

H-Bond Donors
2 (Primary Amide

)
High lattice energy potential

H-Bond Acceptors 1 (Carbonyl Oxygen) Solvent interaction site

Structural Disambiguation
A common error in literature is confusing this compound with its N-linked isomer.

Target Compound:2-(2,5-dimethylphenyl)acetamide (C-linked).[1] The amide nitrogen is

not attached to the ring.

Isomer:N-(2,5-dimethylphenyl)acetamide (N-linked). Also known as 2,5-acetoxylidide, a

metabolite of local anesthetics.

Target Compound (C-Linked) Common Confusion (N-Linked)

2-(2,5-dimethylphenyl)acetamide
(Phenylacetic acid derivative)

More flexible side chain

N-(2,5-dimethylphenyl)acetamide
(Acetanilide derivative)
Rigid amide-ring bond

Structural Isomers
(Different Solubility Profiles)

Click to download full resolution via product page
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Figure 1: Structural distinction between the target phenylacetamide and its anilide isomer.

Solubility Profile: Organic Solvents vs. Water
The solubility of 2-(2,5-dimethylphenyl)acetamide follows a "like-dissolves-like" trend

modified by the high lattice energy typical of primary amides.

Aqueous Solubility[3]
Status:Low / Sparingly Soluble

Mechanism: While the amide group (

) can hydrogen bond with water, the hydrophobic 2,5-dimethylphenyl moiety disrupts the
water structure. The energy cost to create a cavity in the water network for the xylyl ring
outweighs the hydration enthalpy of the amide group.

Expected Range:

at

.

pH Dependence: Negligible. Unlike the acid precursor, the amide is neutral and does not

ionize significantly in the physiological pH range (pKa of amide proton

).

Organic Solvent Solubility
The compound exhibits higher solubility in polar aprotic and protic organic solvents.
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Solvent Class
Representative
Solvents

Solubility
Prediction

Mechanistic
Rationale

Short-Chain Alcohols
Methanol, Ethanol,

Isopropanol
High

Strong H-bonding

match. The alkyl chain

of the alcohol interacts

with the xylyl ring,

while the -OH group

solvates the amide.

Polar Aprotic DMSO, DMF, DMAc Very High

These solvents disrupt

the strong

intermolecular H-

bonds of the amide

crystal lattice

effectively.

Esters/Ketones Ethyl Acetate, Acetone Moderate to High

Good dipole-dipole

interactions; effective

for recrystallization

processes.

Chlorinated
Dichloromethane,

Chloroform
Moderate

Good solvation of the

aromatic ring; often

used for extraction.

Non-Polar Hexane, Heptane Very Low

Inability to break the

crystal lattice's

hydrogen bonding

network.

Experimental Protocol: Solubility Determination
For regulatory filings or process design, predicted values are insufficient. The following protocol

ensures high-integrity data generation using the Dynamic Laser Monitoring or Shake-Flask

method.

Validated Workflow
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This workflow minimizes errors from supersaturation and temperature fluctuations.

Start: Excess Solute Addition

Equilibration
(Shake Flask / Thermostat)

Time: 24-72h

Temp Control
(± 0.05 K)

Maintain T

Sampling via Syringe Filter
(Pre-heated filter to avoid crash-out)

Equilibrium Reached

Dilution
(Mobile Phase)

Analysis (HPLC-UV)
Quantification vs Standard

Data Processing
(Mole Fraction Calculation)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for solubility determination.

Detailed Methodology
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Preparation: Add excess solid 2-(2,5-dimethylphenyl)acetamide to the solvent in a jacketed

glass vessel.

Equilibration: Stir at constant temperature (

) for 24–48 hours.

Verification: Check for the presence of solid phase.[2][3] If fully dissolved, add more solid.

Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a syringe

equipped with a 0.22 µm PVDF filter.

Critical Step: Pre-heat the syringe and filter to the solution temperature to prevent

precipitation during sampling.

Quantification: Analyze via HPLC (UV detection at

).

Calculation: Convert mass concentration (

, g/L) to mole fraction (

) for thermodynamic modeling.

Thermodynamic Modeling & Analysis
To extrapolate solubility data for process design (e.g., cooling crystallization), fit the

experimental data to the Modified Apelblat Equation.

The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (

) with temperature (

):

A, B, C: Empirical parameters derived from regression analysis.
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Utility: Allows interpolation of solubility at any temperature within the measured range.

Interpretation:

If solubility increases with

, the dissolution is endothermic (

).[4]

The parameters correlate to the enthalpy and entropy of solution.[5]

Thermodynamic Functions
Using the van't Hoff analysis, you can derive the driving forces:

Enthalpy of Solution (

):

Positive

: Endothermic process (typical for amides in organic solvents). Heat is absorbed to break
the crystal lattice.

Gibbs Free Energy (

):

Negative

: Spontaneous dissolution.

Implications for Drug Development & Processing[4]
[8]

Purification: The steep solubility curve in ethanol/water mixtures suggests cooling

crystallization or anti-solvent crystallization (adding water to an ethanolic solution) are highly

effective purification methods.
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Formulation: Due to low aqueous solubility, formulation may require cosolvents (PEG-400,

Propylene Glycol) or amorphous solid dispersions if this compound is an active

pharmaceutical ingredient (API).

Synthesis: When using 2-(2,5-dimethylphenyl)acetamide as an intermediate, perform

reactions in Toluene or DMF where solubility is high, ensuring homogenous kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3591032/docs#solubility-profile-of-2-2-5-
dimethylphenyl-acetamide-a-technical-characterization-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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